molecular formula C33H35N13O4 B10855625 STING agonist-23

STING agonist-23

Cat. No.: B10855625
M. Wt: 677.7 g/mol
InChI Key: CNEJDOWTICVFLZ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STING Agonist 23 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other pro-inflammatory cytokines. STING Agonist 23 has shown promise in preclinical studies for its potential to enhance antitumor immunity and improve the efficacy of cancer immunotherapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of STING Agonist 23 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in the synthesis include phosphoramidites, protecting groups, and coupling agents .

Industrial Production Methods: Industrial production of STING Agonist 23 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of solvents and reagents, and implementing purification techniques such as chromatography and crystallization. The goal is to produce the compound in large quantities while maintaining its chemical integrity and biological activity .

Chemical Reactions Analysis

Types of Reactions: STING Agonist 23 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted analogs with different functional groups .

Scientific Research Applications

STING Agonist 23 has a wide range of scientific research applications, including:

Mechanism of Action

STING Agonist 23 is compared with other similar compounds, such as TAK-676 and other cyclic dinucleotide analogs. While TAK-676 and other STING agonists also activate the STING pathway, STING Agonist 23 is unique in its chemical structure and binding affinity, which may result in different pharmacokinetic and pharmacodynamic profiles. The specific modifications in STING Agonist 23 enhance its stability and potency compared to other compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H35N13O4

Molecular Weight

677.7 g/mol

IUPAC Name

3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide

InChI

InChI=1S/C33H35N13O4/c1-5-45-25(13-18(3)41-45)30(49)39-32-37-22-15-20(27(34)47)9-10-24(22)43(32)11-7-8-12-44-29-23(16-21(17-36-29)28(35)48)38-33(44)40-31(50)26-14-19(4)42-46(26)6-2/h7-10,13-17H,5-6,11-12H2,1-4H3,(H2,34,47)(H2,35,48)(H,37,39,49)(H,38,40,50)/b8-7+

InChI Key

CNEJDOWTICVFLZ-BQYQJAHWSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Origin of Product

United States

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